1,2,10-Trimethoxydehydroaporphine
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Overview
Description
1,2,10-Trimethoxydehydroaporphine is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It belongs to the class of aporphine alkaloids, which are known for their diverse biological activities. This compound is characterized by three methoxy groups attached to its aporphine skeleton, making it a unique member of its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,10-Trimethoxydehydroaporphine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde.
Introduction of methoxy groups: Methoxylation can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation and dehydrogenation: These steps are necessary to achieve the dehydroaporphine structure and can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale production would involve optimizing the above synthetic routes for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,10-Trimethoxydehydroaporphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Methyl iodide (CH3I) for methoxylation, various halides for other substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroaporphine derivatives.
Substitution: Various substituted aporphine derivatives depending on the reagents used.
Scientific Research Applications
1,2,10-Trimethoxydehydroaporphine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying aporphine alkaloid chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Limited industrial applications due to its specialized nature, but it can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,10-Trimethoxydehydroaporphine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: Potential involvement in modulating neurotransmitter release and uptake, as well as influencing oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Nuciferine: Another aporphine alkaloid with similar structural features but different biological activities.
Dehydronuciferine: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
1,2,10-Trimethoxydehydroaporphine is unique due to its specific methoxy group arrangement, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research in both chemistry and pharmacology.
Properties
CAS No. |
70403-80-4 |
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Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene |
InChI |
InChI=1S/C20H21NO3/c1-21-8-7-13-10-17(23-3)20(24-4)19-15-11-14(22-2)6-5-12(15)9-16(21)18(13)19/h5-6,9-11H,7-8H2,1-4H3 |
InChI Key |
GBMJDWKCPRQQMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C4C=C(C=CC4=CC1=C23)OC)OC)OC |
Origin of Product |
United States |
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